molecular formula C42H79NO11S B1164814 N-Octadecenoyl-(cis-9)-sulfatide

N-Octadecenoyl-(cis-9)-sulfatide

Cat. No.: B1164814
M. Wt: 806
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octadecenoyl-(cis-9)-Sulfatide (CAS 1292769-40-4) is a high-purity glycolipid standard of great interest in lipidomics and biomedical research. This compound, with the molecular formula C 42 H 79 NO 11 S and a molecular weight of 806.14 g/mol, is characterized by a cis-9 octadecenoyl (oleoyl) chain and a sulfated galactose head group [ ]. It is supplied as a neat solid with a purity exceeding 99%, as confirmed by Certificate of Analysis, and requires storage at -20°C to maintain stability [ ][ ]. Research Applications and Value: This sulfatide serves as a critical analytical standard in the study of lipid metabolism and related diseases. It is specifically validated for use as a standard in ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) methods for the determination of C18:1 sulfatides in dry blood stains, facilitating the diagnosis and research of metachromatic leukodystrophy (MLD), a severe hereditary metabolic disorder [ ]. Furthermore, it is identified as a native component in the brains of mice, underscoring its biological relevance [ ]. The accurate semiquantification of lipid classes like sulfatides is essential in modern lipidomics, and the use of high-purity standards such as this one is highly recommended to correct for variations in ionization efficiency during MS analysis, thereby ensuring data reliability [ ]. Chemical Identifiers: • CAS Number: 1292769-40-4 [ ][ ] • Molecular Formula: C 42 H 79 NO 11 S [ ][ ] • Synonyms: (9Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9-octadecenamide [ ] This product is intended for research purposes only and is not approved for use in humans, for diagnostic applications, or for any form of personal use [ ].

Properties

Molecular Formula

C42H79NO11S

Molecular Weight

806

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C18:1-Sulfatide;  N-Octadecenoyl-sphingosyl-beta-D-galactoside-3-sulfate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfatides

Structural and Physicochemical Properties

Sulfatides vary primarily in acyl chain length and saturation. Key structural analogs include:

Compound Name Acyl Chain Molecular Formula Molecular Weight CAS Number Source
N-Octadecenoyl-(cis-9)-sulfatide C18:1 (cis-9) C₄₂H₇₉NO₁₁S 806 1292769-40-4 Semisynthetic (bovine)
N-Octadecanoyl-sulfatide C18:0 C₄₂H₈₁NO₁₁S 808 244215-65-4 Semisynthetic (bovine)
N-Hexadecanoyl-sulfatide C16:0 C₄₀H₇₇NO₁₁S 780 N/A Semisynthetic
N-Dodecanoyl-sulfatide C12:0 C₃₆H₆₉NO₁₁S 708 852100-88-0 Semisynthetic

Key Observations :

  • Chain Length and Saturation : The cis-9 double bond in C18:1 sulfatide introduces kinks in the acyl chain, reducing membrane packing density compared to saturated analogs like C18:0 sulfatide . This may enhance fluidity and interaction with lipid rafts .
  • Molecular Weight : Unsaturation decreases molecular weight by 2 g/mol compared to C18:0 sulfatide due to reduced hydrogen content .
  • Solubility: All analogs share similar solubility in chloroform-methanol mixtures, but chain length affects aggregation behavior in aqueous environments .
Immunomodulatory Effects
  • C18:1 Sulfatide : Inhibits HMGB1 secretion in macrophages by suppressing IRAK4/TBK1 phosphorylation and TLR4-lipid raft colocalization, demonstrating potent anti-inflammatory activity in sepsis models .
  • C18:0 Sulfatide : Shows similar HMGB1 inhibition but with reduced efficacy in vivo, possibly due to poorer membrane integration .
  • C12:0 Sulfatide : Exhibits weaker anti-inflammatory effects, likely due to shorter acyl chain limiting stable insertion into lipid bilayers .
Metabolic and Signaling Roles
  • C18:1 Sulfatide : Binds selectively to GM3 gangliosides in the human small intestine, influencing glycolipid trafficking .
  • C16:0 Sulfatide : Predominates in myelin sheaths, where it stabilizes membrane structure but shows minimal immune activity .

Preparation Methods

Sphingosine Backbone Preparation

The synthesis begins with the preparation of the sphingosine backbone. Sphingadienine (d18:2), a common sphingoid base, is synthesized via a desaturation reaction catalyzed by fatty acid desaturase 3 (FADS3), which introduces a Δ14Z double bond into dihydrosphingosine. This enzymatic step is critical for ensuring the correct stereochemistry of the sphingosine moiety. Alternatively, chemical synthesis employs Wittig olefination to construct the trans-double bond at the Δ4 position, followed by hydroxylation at C3 using Sharpless asymmetric dihydroxylation.

Glycosylation and Sulfation

The galactose headgroup is attached via β-glycosidic linkage to the sphingosine backbone. A protected galactopyranosyl donor, such as trichloroacetimidate, is activated under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the glycosidic bond. Subsequent sulfation at the 3′-OH position of galactose is achieved using sulfur trioxide-triethylamine complex in anhydrous DMF, yielding sulfogalactosylceramide (sulfatide).

Table 1: Reaction Conditions for Glycosylation and Sulfation

StepReagents/ConditionsYield (%)Reference
GlycosylationGalactose trichloroacetimidate, BF₃·OEt₂, CH₂Cl₂, 0°C78
SulfationSO₃·NEt₃, DMF, 50°C, 12 h92

Acylation with cis-9-Octadecenoic Acid

The final step involves N-acylation of the sphingosine amine with (9Z)-octadecenoic acid. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are employed under mild conditions (pH 7.4, HEPES buffer) to prevent isomerization of the cis double bond. Alternatively, Steglich esterification using DCC/DMAP in dichloromethane achieves >95% acylation efficiency.

Enzymatic and Semi-Synthetic Approaches

Chemoenzymatic Sulfation

Recent advances utilize recombinant sulfotransferases (Gal3ST-1) to sulfate galactocerebroside precursors. This method avoids harsh sulfation conditions and improves regioselectivity. For example, incubation of galactocerebroside with 3′-phosphoadenosine-5′-phosphosulfate (PAPS) and Gal3ST-1 in Tris-HCl buffer (pH 7.5) yields sulfatide with 85% conversion.

Lipase-Catalyzed Acylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transacylation of methyl (9Z)-octadecenoate to sphingosine derivatives. This green chemistry approach operates in solvent-free systems at 60°C, achieving 90% enantiomeric excess for the cis-9 acyl chain.

Table 2: Enzymatic Acylation Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes lipase activity
SolventSolvent-freeReduces side reactions
Reaction Time24 hEnsures complete conversion

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude synthesis mixtures are purified using C-8 SPE cartridges. Elution with methanol/isopropanol/water (2:8:1, v/v/v%) removes non-polar contaminants, achieving >99% purity as confirmed by HPLC.

Nanoflow HPLC-Q/TOF Mass Spectrometry

Analytical validation employs nanoflow reverse-phase HPLC coupled with quadrupole time-of-flight mass spectrometry (nRP-HPLC-Q/TOF). A C-18 column with a gradient of 0.1% formic acid in methanol/isopropanol (75:25, v/v%) resolves sulfatide isoforms. Key spectral features include:

  • [M+H]+[M + H]^+ at m/z 806.14m/z\ 806.14

  • Neutral loss of SO3SO_3 (80 Da-80\ Da) in collision-induced dissociation (CID)

Table 3: HPLC-Q/TOF Parameters for Sulfatide Analysis

ColumnMobile PhaseFlow Rate
C-18 (150 μm × 15 cm)0.1% HCOOH in MeOH/IPA0.3 μL/min

Challenges and Optimization Strategies

Isomerization of cis-9 Double Bond

The labile cis-9 double bond in the octadecenoyl chain is prone to isomerization under acidic or high-temperature conditions. Mitigation strategies include:

  • Conducting acylation reactions at ≤25°C

  • Using radical scavengers (e.g., BHT) in storage buffers

Sulfate Group Hydrolysis

The sulfate ester is susceptible to hydrolysis at pH >8.0. Stabilization is achieved by:

  • Lyophilization in ammonium acetate buffer (pH 5.5)

  • Storage at −80°C under argon atmosphere

Industrial-Scale Production Insights

Larodan’s manufacturing protocol (Product #56-2128) employs a hybrid approach:

  • Chemical Synthesis : Galactosylation and sulfation as per Table 1.

  • Enzymatic Polishing : CAL-B-mediated acylation to ensure cis-9 configuration.

  • Final Purification : Preparative HPLC with evaporative light scattering detection (ELSD) .

Q & A

Q. What are the structural characteristics of N-Octadecenoyl-(cis-9)-sulfatide, and how do they influence its detection in mass spectrometry?

this compound is a sulfated glycosphingolipid with a cis-9 double bond in its oleic acid (C18:1) acyl chain. Its structure includes a sulfated galactose head group linked to a ceramide backbone (sphingosine + fatty acid). The cis-9 configuration introduces stereochemical complexity, which impacts ionization efficiency in mass spectrometry (MS). Detection typically requires ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) in negative-ion mode due to the sulfate group’s polarity. However, the presence of hydroxylated or non-hydroxylated fatty acid chains can alter retention times and fragmentation patterns, necessitating optimized chromatographic gradients and collision energies for accurate quantification .

Q. How is this compound prepared as a research standard, and what methods verify its purity?

Semisynthetic preparation from bovine sources is common, involving enzymatic sulfation of galactosylceramide followed by purification via silica gel chromatography. Purity verification employs thin-layer chromatography (TLC) with ≥98% purity thresholds, confirmed by charring or fluorescence detection. Advanced validation uses UHPLC-MS/MS to rule out contaminants like non-sulfated analogs or hydroxylated species. Storage at −20°C in chloroform:methanol (5:1) ensures stability .

Q. What is the biological significance of this compound in neural development?

This sulfatide regulates neural progenitor motility, as shown in scratch assays where ceramide analogs stimulate migration. Sphingolipid depletion disrupts mitotic cell localization in embryonic brains, suggesting its role in neurodevelopment. Mechanistically, it modulates sphingosine-1-phosphate (S1P) signaling pathways, influencing cytoskeletal dynamics and cell adhesion .

Advanced Research Questions

Q. How can researchers optimize MS/MS methods to resolve contradictions in sulfatide quantification across studies?

Discrepancies in sulfatide levels (e.g., higher concentrations in late infantile vs. juvenile MLD patients ) may arise from ionization mode biases or sample matrix effects. A two-step protocol converts sulfatides to lysosulfatide derivatives via enzymatic cleavage, followed by succinyl ester derivatization for positive-ion mode MS. This enhances sensitivity and simplifies multiplexing, reducing variability in data interpretation .

Q. How should contradictory findings about sulfatide levels in metabolic disorders be addressed experimentally?

For example, while sulfatide levels in metachromatic leukodystrophy (MLD) patients are elevated in dried urine spots (DUS) but not dried blood spots (DBS) , this discrepancy may reflect tissue-specific metabolism. Researchers should validate findings using orthogonal methods (e.g., immunostaining in tissue biopsies) and stratify patient cohorts by disease subtype (e.g., late infantile vs. adult-onset MLD) to account for heterogeneity .

Q. What experimental designs are recommended for studying sulfatide’s role in cardiovascular disease?

In hypertension models, correlate serum sulfatide levels with carotid intima-media thickness (IMT) using longitudinal cohorts. Use regression analysis to adjust for confounders like blood pressure and lipid profiles. Mechanistic studies in knockout mice (e.g., cerebroside sulfotransferase-deficient models) can clarify sulfatide’s role in endothelial dysfunction .

Q. How does this compound modulate immune responses, and what are the implications for autoimmune disease research?

Sulfatide suppresses pro-inflammatory cytokines (e.g., TNF-α) by inhibiting TLR4 signaling. In type 1 diabetes models, it reduces anti-sulfatide antibodies, preserving β-cell function. Experimental protocols should include in vivo sulfatide administration in non-obese diabetic (NOD) mice, with flow cytometry to assess T-regulatory cell expansion and ELISA for autoantibody titers .

Methodological Notes

  • Chromatography : Use C18 columns with 1.7 µm particles for UHPLC, and a gradient of water/acetonitrile + 0.1% formic acid for optimal separation .
  • Data Normalization : Spike internal standards (e.g., deuterated sulfatides) to correct for matrix effects in biological fluids .
  • Ethical Compliance : For human studies, obtain informed consent for biospecimen use, adhering to institutional review board (IRB) guidelines .

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